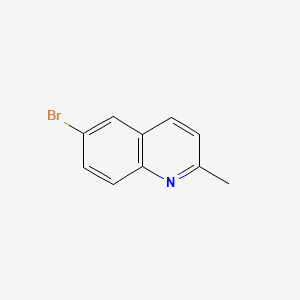

6-Bromo-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRYQSKJZVQJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335100 | |

| Record name | 6-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-42-9 | |

| Record name | 6-Bromo-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 6-bromo-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern adaptations. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

Historical Timeline of Key Quinoline Syntheses

The late 19th century was a period of intense discovery in organic chemistry, with the elucidation of the quinoline structure paving the way for the development of several named reactions that remain fundamental to this day.

Caption: A timeline illustrating the discovery of key quinoline synthesis methods.

Core Quinoline Synthesis Methods: A Comparative Overview

The classical methods for quinoline synthesis each offer distinct advantages and are suited for the preparation of different substituted quinoline derivatives. The following tables summarize the key quantitative data for these foundational reactions.

Skraup Synthesis (1880)

Discovered by Zdenko Hans Skraup, this was one of the first and most direct methods for the synthesis of quinoline itself.[1] It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent.[2]

| Reactant 1 | Reactant 2 | Reagents | Oxidizing Agent | Product | Yield (%) |

| Aniline | Glycerol | H₂SO₄ | Nitrobenzene (B124822) | Quinoline | 84-91[3] |

| 3-Nitro-4-aminoanisole | Glycerol | H₂SO₄ | Arsenic pentoxide | 6-Methoxy-5-nitroquinoline | - |

Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider range of substituted quinolines.[4]

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Product | Yield (%) |

| Aniline | Crotonaldehyde (B89634) | HCl, ZnCl₂ | 2-Methylquinoline (B7769805) (Quinaldine) | - |

| Aniline | Acetaldehyde (forms crotonaldehyde in situ) | HCl | 2-Methylquinoline (Quinaldine) | - |

| 4-Isopropylaniline | Pulegone | - | Substituted quinoline | - |

Friedländer Synthesis (1882)

Developed by Paul Friedländer, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, providing a versatile route to polysubstituted quinolines.[5][6]

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

| 2-Aminobenzaldehyde (B1207257) | Acetaldehyde | NaOH | Ethanol (B145695) | Quinoline | - |

| 2-Aminobenzophenone | Cyclohexane-1,3-dione | NbCl₅ | Glycerol | Substituted quinoline | - |

Conrad-Limpach-Knorr Synthesis (1887)

This synthesis provides a route to 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters.[7] The reaction conditions can be tuned to favor the formation of either the 4-hydroxy or 2-hydroxyquinoline (B72897) isomer.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Aniline | Ethyl acetoacetate (B1235776) | Room temp (kinetic control) | 4-Hydroxy-2-methylquinoline | High |

| Aniline | Ethyl acetoacetate | ~140 °C (thermodynamic control) | 2-Hydroxy-4-methylquinoline | - |

| 4-Nitroaniline | Ethyl acetoacetate | High temp thermal cyclization | 4-Hydroxy-2-methyl-6-nitroquinoline | Varies with solvent |

Combes Quinoline Synthesis (1888)

The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions to produce 2,4-disubstituted quinolines.[8]

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| Aniline | Acetylacetone (B45752) | H₂SO₄ | 2,4-Dimethylquinoline | - |

| m-Chloroaniline | Acetylacetone | H₂SO₄ | 7-Chloro-2,4-dimethylquinoline | - |

| 4-Methylaniline | Acetylacetone | NKC-9 acidic resin (microwave) | 2,4,6-Trimethylquinoline | 92[9] |

Gould-Jacobs Reaction (1939)

This reaction provides a pathway to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate, proceeding through cyclization, hydrolysis, and decarboxylation steps.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Aniline | Diethyl ethoxymethylenemalonate | Heat, then NaOH, then heat | 4-Hydroxyquinoline | - |

| Substituted anilines | Diethyl ethoxymethylenemalonate | Microwave irradiation | Substituted 4-hydroxyquinolines | - |

Experimental Protocols and Reaction Mechanisms

Skraup Synthesis of Quinoline

Experimental Protocol:

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (B86663) (optional, as a moderator).

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a large flask equipped with a reflux condenser. The addition should be slow and with cooling.

-

Add ferrous sulfate to moderate the reaction.

-

Slowly add nitrobenzene to the mixture.

-

Heat the mixture cautiously. A vigorous exothermic reaction will occur. Maintain the reaction under reflux for several hours.

-

After the reaction is complete, cool the mixture and dilute with water.

-

Neutralize the excess acid with sodium hydroxide (B78521).

-

Perform steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.[3]

-

Reaction Mechanism:

Caption: Mechanism of the Skraup Synthesis.

Doebner-von Miller Synthesis of 2-Methylquinoline

Experimental Protocol:

-

Materials: Aniline, crotonaldehyde, hydrochloric acid, zinc chloride (optional).

-

Procedure:

-

Prepare a solution of aniline in aqueous hydrochloric acid.

-

Slowly add crotonaldehyde to the acidic aniline solution with stirring. The reaction can be exothermic.

-

If using, add a Lewis acid catalyst like zinc chloride.

-

Heat the mixture under reflux for several hours.

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ether or chloroform).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting 2-methylquinoline by distillation.

-

Reaction Mechanism:

Caption: Mechanism of the Doebner-von Miller Synthesis.

Friedländer Synthesis of 2-Phenylquinoline

Experimental Protocol:

-

Materials: 2-Aminobenzaldehyde, acetophenone (B1666503), sodium hydroxide or p-toluenesulfonic acid, ethanol or toluene.

-

Procedure:

-

Dissolve 2-aminobenzaldehyde and acetophenone in a suitable solvent such as ethanol.

-

Add a catalytic amount of base (e.g., sodium hydroxide) or acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture. The product may precipitate upon cooling.

-

Collect the solid product by filtration and recrystallize from a suitable solvent.

-

Reaction Mechanism:

Caption: Mechanism of the Friedländer Synthesis.

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Experimental Protocol:

-

Materials: Aniline, ethyl acetoacetate, inert high-boiling solvent (e.g., mineral oil or Dowtherm A).

-

Procedure:

-

Condensation: Mix aniline and ethyl acetoacetate and stir at room temperature to 100 °C to form the β-anilinocrotonate intermediate.

-

Cyclization: Heat the intermediate in a high-boiling inert solvent to approximately 250 °C.

-

Maintain the high temperature for a short period to ensure complete cyclization.

-

Cool the reaction mixture. The product will precipitate.

-

Collect the solid product by filtration and wash with a low-boiling solvent (e.g., hexane) to remove the high-boiling solvent.

-

Purify the product by recrystallization.[7]

-

Reaction Mechanism:

Caption: Mechanism of the Conrad-Limpach Synthesis.

Combes Synthesis of 2,4-Dimethylquinoline

Experimental Protocol:

-

Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Procedure:

-

In a flask, mix aniline and acetylacetone.

-

Carefully and slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture with cooling.

-

Heat the reaction mixture, typically in the range of 100-140 °C.

-

Monitor the reaction progress using a suitable method like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize with a base to precipitate the product.

-

Collect the solid product by filtration and purify by recrystallization.

-

Reaction Mechanism:

Caption: Mechanism of the Combes Synthesis.

Conclusion

The discovery and development of quinoline synthesis methods have been pivotal in the advancement of organic and medicinal chemistry. The classical named reactions discussed herein—Skraup, Doebner-von Miller, Friedländer, Conrad-Limpach-Knorr, and Combes—each provide a unique and powerful tool for the construction of the quinoline core. Understanding the historical context, mechanistic pathways, and experimental nuances of these reactions is essential for researchers and professionals seeking to design and synthesize novel quinoline-based compounds for a wide range of applications, from pharmaceuticals to advanced materials. While modern methods continue to evolve, the foundational principles established by these pioneering chemists remain as relevant today as they were over a century ago.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. benchchem.com [benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

A Guide to the Synthesis of 6-Bromo-2-methylquinoline: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methylquinoline is a crucial heterocyclic building block in the development of novel therapeutic agents and functional materials. Its synthesis is a key step in the creation of a wide array of more complex molecules. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on the selection of appropriate starting materials. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to assist researchers in the efficient and effective synthesis of this important intermediate. The Doebner-von Miller reaction, a classic and reliable method for quinoline (B57606) synthesis, is highlighted as a primary pathway.

Introduction to Quinolines and the Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities. The bromo- and methyl-substituents on the quinoline ring, as seen in this compound, provide valuable handles for further functionalization, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. The bromine atom, in particular, is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular fragments.

Primary Synthetic Routes and Starting Materials

The synthesis of this compound is most commonly achieved through well-established cyclization reactions. The choice of starting materials is critical and is dictated by the desired substitution pattern on the final quinoline ring.

The Doebner-von Miller Reaction: A Key Synthetic Strategy

The Doebner-von Miller reaction is a robust and widely utilized method for the synthesis of quinolines.[1] This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] For the synthesis of this compound, the key starting materials are:

-

4-Bromoaniline (B143363): This substituted aniline provides the benzene (B151609) ring portion of the quinoline and the bromine atom at the 6-position.

-

Crotonaldehyde (B89634) (trans-2-butenal): This α,β-unsaturated aldehyde serves as the three-carbon unit that forms the pyridine (B92270) ring of the quinoline, with the methyl group at the 2-position.

The overall reaction is illustrated below:

Doebner-von Miller Reaction for this compound.

Alternative Synthetic Approaches

While the Doebner-von Miller reaction is highly effective, other classical quinoline syntheses can also be adapted. These include:

-

Skraup Synthesis: This method utilizes an aniline (4-bromoaniline), glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid.[2] The glycerol is dehydrated in situ to form acrolein, which then reacts with the aniline.[2]

-

Knorr Quinoline Synthesis: This approach involves the condensation of a β-ketoester with an arylamine.[3][4] For a 2-methylquinoline (B7769805) derivative, this would typically involve a β-ketoanilide cyclization.[5]

Experimental Protocols and Data

The following section provides a detailed experimental protocol for the synthesis of this compound via the Doebner-von Miller reaction, along with a summary of quantitative data from various reported syntheses of related bromo-methylquinolines.

Detailed Experimental Protocol: Doebner-von Miller Synthesis

This protocol is adapted from a general procedure for the synthesis of quinoline derivatives.[6]

Materials:

-

4-Bromoaniline

-

Crotonaldehyde (trans-predominantly)

-

Silver(I)-exchanged Montmorillonite (B579905) K10 (Ag(I)-M K10)

-

Diethyl ether (Et2O)

-

Dichloromethane (CH2Cl2)

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a reaction vial equipped with a magnetic stirrer bar, dissolve 4-bromoaniline (1.50 mmol) and crotonaldehyde (1.00 mmol) in 1.5 mL of diethyl ether.

-

Add Ag(I)-exchanged Montmorillonite K10 (0.50 g) to the solution.

-

Stir the mixture for 5 minutes at room temperature.

-

Remove the solvent in vacuo to obtain a dry powder.

-

Heat the reaction mixture at 120 °C for 3 hours.

-

After cooling to room temperature, filter the reaction mixture through a short silica gel plug, washing the solid residue with dichloromethane.

-

Remove the solvent from the filtrate under vacuum.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent to yield this compound.[6]

Experimental Workflow for Doebner-von Miller Synthesis.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound and a related isomer.

| Product | Starting Materials | Reaction Type | Catalyst/Reagents | Conditions | Yield | Reference |

| This compound | 4-Bromoaniline, Crotonaldehyde | Doebner-von Miller | Ag(I)-exchanged montmorillonite K10 | 120 °C, 3 h, neat | 81% | [6] |

| 8-Bromo-2-methylquinoline | 2-Bromoaniline, Crotonaldehyde | Doebner-von Miller variant | Boric acid, 18% HCl, 2-bromonitrobenzene, ZnCl2 | Reflux, 373 K, 4 h total | 52% | [7] |

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of discussion.[1] A generally accepted pathway involves the following key steps:

-

Michael Addition: The amino group of the aniline undergoes a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline ring.

-

Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to form the aromatic quinoline product.

Simplified Doebner-von Miller Reaction Pathway.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies, with the Doebner-von Miller reaction being a particularly efficient and high-yielding approach. The selection of 4-bromoaniline and crotonaldehyde as starting materials provides a direct route to the desired product. The detailed protocol and data presented in this guide offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science. The versatility of the bromo-substituent opens up a vast chemical space for the development of novel quinoline-based compounds.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. iipseries.org [iipseries.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Bromo-2-methylquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-2-methylquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in research and development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complemented by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₈BrN, with a molecular weight of 222.08 g/mol .[1] The following sections present the key spectroscopic data that confirms the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below. The data is presented based on spectra available in scientific literature, with assignments informed by the analysis of similar quinoline (B57606) derivatives.[2][3]

¹H NMR (Proton NMR) Data

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| -CH₃ | ~2.7 | s | - |

| H-3 | ~7.3 | d | ~8.4 |

| H-4 | ~8.0 | d | ~8.4 |

| H-5 | ~7.9 | d | ~8.8 |

| H-7 | ~7.6 | dd | ~8.8, 2.2 |

| H-8 | ~8.1 | d | ~2.2 |

¹³C NMR (Carbon NMR) Data

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| -CH₃ | ~25.0 |

| C-2 | ~159.0 |

| C-3 | ~122.0 |

| C-4 | ~136.0 |

| C-4a | ~147.0 |

| C-5 | ~129.0 |

| C-6 | ~118.0 |

| C-7 | ~132.0 |

| C-8 | ~129.5 |

| C-8a | ~128.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below, based on the analysis of related quinoline and aromatic bromo compounds.[4]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2920-2980 | Medium | Methyl C-H Stretch |

| 1600-1620 | Strong | C=C Aromatic Ring Stretch |

| 1500-1550 | Strong | C=N Aromatic Ring Stretch |

| 1400-1450 | Medium | C-H Bending (Methyl) |

| 1000-1100 | Strong | C-Br Stretch |

| 800-850 | Strong | C-H Out-of-plane Bending (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal natural abundance.[5]

| m/z | Relative Abundance | Assignment |

| 221/223 | High | [M]⁺ (Molecular Ion) |

| 206/208 | Medium | [M-CH₃]⁺ |

| 142 | Medium | [M-Br]⁺ |

| 127 | Medium | [M-Br-CH₃]⁺ |

| 115 | Low | Further Fragmentation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

-

¹H NMR Spectrum Acquisition:

-

The spectrum is acquired on a 400 MHz or higher NMR spectrometer.

-

A standard single-pulse experiment is typically used.

-

Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an average of 8-16 scans.

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly employed.

-

A spectral width of 0-200 ppm is typically used.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio.

-

IR Spectroscopy Protocol

-

Sample Preparation (Solid):

-

A small amount of the solid this compound is finely ground.

-

The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal is recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

The this compound sample is introduced into the mass spectrometer, typically dissolved in a volatile organic solvent like methanol (B129727) or acetonitrile.

-

Introduction can be achieved via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common method for volatile and thermally stable compounds like this compound.

-

For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

-

Mass Analysis and Detection:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to CAS 877-42-9: 6-Bromo-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and applications of the compound with CAS number 877-42-9, identified as 6-Bromo-2-methylquinoline. This document is intended to serve as a critical resource for professionals engaged in chemical synthesis, pharmaceutical research, and drug development.

Compound Identification and Chemical Properties

This compound, also known by its synonym 6-Bromoquinaldine, is a halogenated heterocyclic compound.[1] Its structure, incorporating a quinoline (B57606) core, makes it a valuable intermediate and building block in organic synthesis, particularly for the development of novel pharmacologically active molecules.[2][3] Quinolines are a prominent class of compounds known to exhibit a wide range of biological activities.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 877-42-9 | [1][5] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1][5] |

| Appearance | Grey solid | [1] |

| Melting Point | 101-105 °C | [1] |

| Boiling Point | 299.7 ± 20.0 °C (Predicted) | [1] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol (B129727) | [1] |

| Water Solubility | log₁₀WS: -4.68 (Calculated) | [5] |

| Octanol/Water Partition Coefficient | logPₒ/w: 3.306 (Calculated) | [5] |

| pKa | 5.02 ± 0.43 (Predicted) | [1] |

| SMILES | Cc1ccc2cc(Br)ccc2n1 | [5] |

| InChI Key | SQRYQSKJZVQJAY-UHFFFAOYSA-N |[5] |

Safety, Handling, and Hazard Information

Due to its hazardous classifications, proper handling and storage of this compound are critical to ensure laboratory safety. The compound is classified as harmful if swallowed, an irritant to the skin and respiratory system, and may cause serious eye damage and allergic reactions.[6][7]

Table 2: GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6][7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[6] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[6] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6][7] |

| Signal Word | Danger |[1][6] |

Table 3: Recommended Handling and Storage

| Parameter | Recommendation | Source |

|---|---|---|

| Ventilation | Use only in areas with appropriate exhaust ventilation. | [6][8] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, N95 dust mask or suitable respirator. | [6][7] |

| Safe Handling | Avoid inhalation and contact with eyes and skin. Avoid dust formation. Wash hands thoroughly after handling. | [6][8] |

| Storage Conditions | Keep container tightly sealed in a cool, dry, and well-ventilated area. Store at room temperature. |[1][6][8] |

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol | Source |

|---|---|---|

| Inhalation | Relocate to fresh air. If breathing is difficult, give artificial respiration. Consult a physician. | [6][8] |

| Skin Contact | Wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a physician. | [6][7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present. Immediately call a physician. | [6][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician. |[6][8] |

Applications in Research and Drug Development

This compound serves primarily as a key building block in organic synthesis.[2] Its functional groups—the bromine atom and the methyl-substituted quinoline ring—provide reactive sites for various chemical transformations. Researchers utilize this compound in the synthesis of more complex molecules with potential therapeutic applications, leveraging the known biological significance of the quinoline scaffold.[4]

Key application areas include:

-

Medicinal Chemistry: As a precursor for the synthesis of novel compounds for drug discovery pipelines. The quinoline core is a feature of many established drugs.

-

Organic Synthesis: Used as an intermediate in multi-step synthetic pathways to create substituted quinoline derivatives.[3]

-

Materials Science: The heterocyclic structure may be incorporated into functional materials, although this application is less documented.

Experimental Protocols and Characterization

While specific biological assay protocols for this compound are not widely published, its primary role as a synthetic intermediate necessitates rigorous characterization. The following section outlines a general workflow for its quality control and a hypothetical protocol for its use in a cross-coupling reaction.

Objective: To confirm the identity and assess the purity of a supplied batch of this compound (CAS 877-42-9).

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts should be referenced to the residual solvent peak.[9] The resulting spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons, with characteristic splitting patterns.

-

¹³C NMR: Using the same sample, record a proton-decoupled ¹³C NMR spectrum. The spectrum should display ten distinct carbon signals corresponding to the molecular structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) or similar soft ionization technique. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 222.0 and 224.0, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a KBr pellet or an ATR-FTIR spectrophotometer.[9] Key vibrational bands for aromatic C-H, C=C, and C=N stretching should be identifiable.

-

-

Purity Analysis (HPLC):

-

Develop a reverse-phase HPLC method using a C18 column. A mobile phase gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid or TFA) is common. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm). Purity is determined by the relative area of the main peak.

-

References

- 1. This compound | 877-42-9 [chemicalbook.com]

- 2. 2-Bromo-6-methylquinoline | 302939-86-2 | Benchchem [benchchem.com]

- 3. Explore Products by Application | Smolecule [smolecule.com]

- 4. inter-chem.pl [inter-chem.pl]

- 5. 6-Bromoquinaldine (CAS 877-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Biological Activity Screening of 6-Bromo-2-methylquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the biological activity screening of 6-bromo-2-methylquinoline derivatives. Given the broad therapeutic potential of the quinoline (B57606) scaffold, this document focuses on key assays for evaluating anticancer, antimicrobial, and enzyme inhibitory activities. The information presented is intended to equip researchers with the necessary details to design, execute, and interpret screening experiments for this promising class of compounds.

Introduction to this compound Derivatives

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position can significantly modulate the physicochemical and pharmacological properties of the quinoline nucleus. The bromine atom, a lipophilic and electron-withdrawing group, can enhance membrane permeability and target engagement through halogen bonding. The methyl group can influence steric interactions within target binding pockets and affect metabolic stability. This unique combination of substituents makes this compound a promising starting point for the development of novel therapeutic agents.

Anticancer Activity Screening

The evaluation of anticancer potential is a primary focus for novel heterocyclic compounds. The following sections detail common in vitro assays used to assess the cytotoxic and mechanistic aspects of this compound derivatives.

In Vitro Cytotoxicity Data

While specific data for this compound derivatives are emerging, the cytotoxic potential can be inferred from structurally related 6-bromoquinazoline (B49647) and quinolinone analogs. Human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines are commonly employed for initial screening.

Table 1: In Vitro Anticancer Activity of 6-Bromo-Substituted Heterocyclic Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one | Aliphatic linker at SH | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |

| SW480 | 17.85 ± 0.92 | ||||

| 6-Bromoquinazoline | Fluoro substitution on phenyl moiety | MCF-7 | 0.53 - 1.95 | Cisplatin | Not specified |

| SW480 | Not specified |

IC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., MCF-7, SW480)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Western blotting can be used to detect the expression levels of key proteins involved in apoptosis, such as cleaved caspases and PARP.[1]

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.[1]

Antimicrobial Activity Screening

The quinoline scaffold is present in many antibacterial and antifungal agents. The following section describes a standard method for screening the antimicrobial activity of this compound derivatives.

In Vitro Antimicrobial Data

The antimicrobial potential of this compound derivatives can be benchmarked against related compounds.

Table 2: In Vitro Antimicrobial Activity of Bromo-Substituted Heterocyclic Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) |

| 6,8-dibromo-4(3H)quinazolinone | Hydrazide derivative VIIa | Escherichia coli | 1.56 |

| Staphylococcus aureus | 25 | ||

| Hydrazide derivative VIIc | Candida albicans | 0.78 | |

| Aspergillus flavus | 0.097 | ||

| Quinoline-2-one | Derivative 6c | MRSA | 0.75 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

Experimental Protocol

This method is used to qualitatively assess the antimicrobial activity of the test compounds.

Materials:

-

This compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient agar (B569324) or Mueller-Hinton agar plates

-

Sterile cork borer (6-8 mm diameter)

-

Standard antibiotic discs (positive control)

-

Solvent (negative control, e.g., DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

-

Well Creation: Aseptically punch wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Enzyme Inhibition and Mechanistic Studies

Understanding the mechanism of action is crucial for drug development. Many quinoline derivatives exert their effects by inhibiting specific enzymes or interacting with DNA.

Enzyme Inhibition Data

The 6-bromo-substituted quinoline core is a versatile scaffold for designing enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of 6-Substituted Quinolinone Derivatives

| Compound Class | C6 Substitution | Target Enzyme | IC50 (nM) |

| 6-Substituted Indolylquinolinone | Br | Checkpoint Kinase 1 (Chek1) | Potent (low nanomolar for related analogs) |

Experimental Protocols

This assay is used to determine if the compounds can induce DNA strand breaks.[2]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound derivatives

-

Tris-HCl buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, incubate the supercoiled plasmid DNA with varying concentrations of the test compound in Tris-HCl buffer at 37°C for a defined period (e.g., 1-2 hours). Include a negative control (DNA alone) and a positive control (a known DNA cleaving agent).

-

Reaction Termination: Stop the reaction by adding a loading dye.

-

Agarose Gel Electrophoresis: Separate the DNA forms (supercoiled, nicked, and linear) on a 1% agarose gel containing a DNA stain.

-

Visualization: Visualize the DNA bands under a UV transilluminator.

-

Analysis: The conversion of supercoiled DNA (Form I) to nicked (Form II) and/or linear (Form III) DNA indicates DNA cleavage activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the broader context of the screening results.

Visualizations

Caption: General workflow for the biological screening of this compound derivatives.

Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.

Caption: Potential inhibition of the ATR/Chk1 DNA damage response pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a framework for the systematic biological evaluation of derivatives based on this core structure. The detailed experimental protocols and representative data from closely related compounds offer a solid foundation for researchers to initiate and advance their screening campaigns. Further investigation into the structure-activity relationships and specific molecular targets of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

6-Bromo-2-methylquinoline: A Heterocyclic Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-2-methylquinoline, a halogenated derivative of the quinoline (B57606) scaffold, has emerged as a versatile and highly valuable heterocyclic building block in medicinal chemistry. Its unique structural features, including the reactive bromine atom and the nucleophilic nitrogen within the quinoline ring, provide a fertile ground for a multitude of chemical transformations. This allows for the facile introduction of diverse pharmacophores, enabling the synthesis of complex molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and, most importantly, the significant potential of this compound in the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| CAS Number | 877-42-9 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 101-105 °C (lit.) | [1] |

| Assay | ≥97% | [1] |

| SMILES | Cc1ccc2cc(Br)ccc2n1 | [1] |

| InChI | 1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | [1] |

Spectroscopic Data Summary:

¹H NMR Spectral Data (Expected in CDCl₃, 400 MHz):

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| CH₃ | ~2.7 - 2.8 | s | - |

| H-3 | ~7.3 - 7.4 | d | ~8.0 - 8.4 |

| H-4 | ~7.9 - 8.0 | d | ~8.0 - 8.4 |

| H-5 | ~7.8 - 7.9 | d | ~8.8 - 9.2 |

| H-7 | ~7.6 - 7.7 | dd | ~8.8 - 9.2, ~2.0 - 2.4 |

| H-8 | ~8.1 - 8.2 | d | ~2.0 - 2.4 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data (Expected in CDCl₃, 100 MHz):

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| CH₃ | ~25.0 - 26.0 |

| C-2 | ~158.0 - 160.0 |

| C-3 | ~121.0 - 123.0 |

| C-4 | ~136.0 - 138.0 |

| C-4a | ~146.0 - 148.0 |

| C-5 | ~129.0 - 131.0 |

| C-6 | ~118.0 - 120.0 |

| C-7 | ~133.0 - 135.0 |

| C-8 | ~128.0 - 130.0 |

| C-8a | ~127.0 - 129.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

FT-IR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050-3100 | Aromatic C-H stretching |

| ~2920-2980 | Methyl C-H stretching |

| ~1600-1620 | C=N stretching (quinoline ring) |

| ~1450-1580 | C=C stretching (aromatic ring) |

| ~800-850 | C-H out-of-plane bending (aromatic) |

| ~550-650 | C-Br stretching |

Mass Spectrometry (Electron Ionization - EI):

| m/z Value | Interpretation |

| 221/223 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) |

| 206/208 | [M - CH₃]⁺ |

| 142 | [M - Br]⁺ |

| 115 | Further fragmentation of the quinoline ring |

Experimental Protocols

Synthesis of this compound via Doebner-von Miller Reaction:

This robust and widely used method provides a straightforward route to this compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Bromoaniline

-

trans-Crotonaldehyde (trans-2-butenal)

-

Concentrated Hydrochloric Acid (HCl)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)

-

Ethanol (B145695) or other suitable solvent

-

Sodium hydroxide (B78521) (NaOH) solution for neutralization

Procedure:

-

A mixture of 4-bromoaniline and concentrated hydrochloric acid in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

The mixture is heated to reflux.

-

Crotonaldehyde is added dropwise to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, the oxidizing agent is carefully added portion-wise.

-

The reaction mixture is refluxed for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled to room temperature and then poured into a large volume of water.

-

The aqueous solution is made alkaline by the slow addition of a concentrated sodium hydroxide solution until a precipitate is formed.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica (B1680970) gel.

Expected Yield: 81%[2]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules. The bromine atom at the 6-position serves as a key handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents.

Workflow for Derivatization:

References

- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Promise of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of compounds with a broad spectrum of biological activities. From the historical success of quinine (B1679958) in treating malaria to the development of modern anticancer and antimicrobial agents, substituted quinolines continue to be a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Anticancer Applications of Substituted Quinolines

Substituted quinolines have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers. Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity

The anticancer potency of various substituted quinolines has been extensively evaluated in vitro against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify their cytotoxic and cytostatic effects, respectively. A selection of these findings is summarized in the tables below.

Table 1: Anticancer Activity of Substituted Quinolines against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Quinoline 13 | HeLa (Cervical) | 8.3 | [1] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [1] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [1] |

| Quinoline 11 | PC3 (Prostate) | 34.34 | [1] |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [2] |

| Compound 51 | KB, HT29, MKN45 | 0.030 (mean) | [3] |

| Compound 52 | KB, HT29, MKN45 | 0.057 (mean) | [3] |

| Compound 65 | MCF-7, HL-60, HCT-116, HeLa | 0.02 - 0.04 | [3] |

| Compound 4c | HOP-92 (Lung) | 2.37 | [4] |

| Compound 4c | NCI-H23 (Lung) | 3.20 | [4] |

| Compound 4c | SNB-75 (CNS) | 2.38 | [4] |

| Compound 4c | RXF 393 (Renal) | 2.21 | [4] |

| Compound 4c | HS 578T (Breast) | 2.38 | [4] |

| Compound 4c | BT-549 (Breast) | 4.11 | [4] |

| Compound 4c | K-562 (Leukemia) | 7.72 | [4] |

| Compound 4c | MOLT-4 (Leukemia) | 8.17 | [4] |

| Compound 4c | RPMI-8226 (Leukemia) | 5.16 | [4] |

| Compound 4c | SR (Leukemia) | 5.70 | [4] |

Table 2: Tubulin Polymerization Inhibition by Substituted Quinolines

| Compound/Derivative | Assay Type | IC50 (µM) | Reference |

| Compound 25 | Tubulin Polymerization Inhibition | 2.7 | [3] |

| Compound 4c | Tubulin Polymerization Inhibition | 17 | [4] |

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of substituted quinolines are often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, promoting cell proliferation and survival. Several substituted quinolines have been developed as inhibitors of these kinases.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

Microtubules are dynamic cytoskeletal polymers essential for cell division. Several substituted quinolines disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.

Antimicrobial and Antiviral Applications

The quinoline scaffold is a cornerstone of many antimicrobial and antiviral drugs. Their ability to interfere with essential microbial and viral processes makes them valuable therapeutic agents.

Quantitative Antimicrobial and Antiviral Activity

The efficacy of substituted quinolines against various pathogens is typically measured by the Minimum Inhibitory Concentration (MIC) for bacteria and the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for viruses.

Table 3: Antimicrobial Activity of Substituted Quinolines

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinolone coupled hybrid 5d | Gram-positive strains | 4 - 16 | [5] |

| Quinolone coupled hybrid 5d | Gram-negative strains | 0.125 - 8 | [5] |

| Hybrid 7b | Staphylococcus aureus | 2 | [6] |

| Hybrid 7c-d | Cryptococcus neoformans | 15.6 | [6] |

| Compound 2 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [7] |

| Compound 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [7] |

Table 4: Antiviral Activity of Substituted Quinolines

| Compound/Derivative | Virus | EC50/IC50 (µM) | Reference |

| Chloroquine | Coronaviruses (HCoV-OC43) | 0.12 - 12 | [8] |

| Hydroxychloroquine | Coronaviruses (HCoV-OC43) | 0.12 - 12 | [8] |

| Compound 19 | Enterovirus D68 | 0.05 - 0.10 | [9] |

| Compound 141a | Zika Virus | 0.8 | [10] |

| Compound 142 | Zika Virus | 0.8 | [10] |

| Compound 9b | Influenza A virus | 0.88 - 6.33 | [11] |

| Quinoline tricyclic derivative IV | Hepatitis C Virus (HCV) | 3.1 | [12] |

| Quinoline tricyclic derivative IV | Bovine Viral Diarrhea Virus (BVDV) | 1.2 | [12] |

Neuroprotective Applications

Emerging research highlights the potential of substituted quinolines in the treatment of neurodegenerative diseases. Their multifaceted mechanisms, including antioxidant and anti-inflammatory actions, offer a promising therapeutic strategy.

Quantitative Neuroprotective Effects

The neuroprotective efficacy of quinoline derivatives has been demonstrated in various in vitro and in vivo models of neurodegeneration.

Table 5: Neuroprotective Activity of Substituted Quinoline Derivatives

| Compound/Derivative | Model | Measured Effect | Reference |

| DHQ | Cerebral Ischemia/Reperfusion (rat model) | Reduction in neuronal damage | [13] |

| HTHQ | Parkinson's Disease model | Mitigation of oxidative stress | [13] |

| Quinoline derivatives | In vitro AChE inhibition | 94.6% inhibition (best derivative) | [14] |

| Quinoline derivatives | In vitro GSK3β and BACE1 inhibition | >40% inhibition (four derivatives) | [14] |

Detailed Experimental Protocols

To facilitate the replication and advancement of research in this field, detailed protocols for key experimental assays are provided below.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

Substituted quinoline compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Substituted quinoline compounds

-

Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare the tubulin polymerization buffer by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the General Tubulin Buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the polymerization buffer.

-

Assay Setup: Pre-warm the spectrophotometer to 37°C. In a pre-chilled 96-well plate on ice, add the test compounds.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

-

Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[15][16]

-

Data Analysis: Plot the absorbance versus time. The rate of polymerization is determined from the slope of the linear phase of the curve. The IC50 value is calculated by plotting the percentage of inhibition of polymerization against the compound concentration.

Protocol 3: Pim-1 Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the activity of Pim-1 kinase by measuring the amount of ADP produced.

Materials:

-

Recombinant Pim-1 kinase

-

Pim-1 substrate (e.g., a specific peptide)

-

ATP

-

Substituted quinoline compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the substituted quinoline compounds in kinase buffer. Prepare a mixture of the Pim-1 substrate and ATP in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, followed by the Pim-1 kinase. Initiate the reaction by adding the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[17][18]

-

ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17][18]

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17][18]

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA)

-

Substituted quinoline compounds

-

96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)

-

Spectrophotometer or plate reader

Procedure (Broth Microdilution):

-

Compound Preparation: Prepare serial two-fold dilutions of the substituted quinoline compounds in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 5: Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[19]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Complete culture medium

-

Substituted quinoline compounds

-

Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with a small volume of the virus dilution for 1-2 hours to allow for viral adsorption.[20]

-

Compound Treatment: During or after viral adsorption, add various concentrations of the substituted quinoline compound.

-

Overlay: Remove the virus inoculum and overlay the cells with the overlay medium containing the test compound. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion

Substituted quinolines represent a highly versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and neurodegenerative disorders underscores the importance of continued research and development in this area. The diverse mechanisms of action, including the modulation of key signaling pathways, provide multiple avenues for therapeutic intervention. This technical guide offers a foundational resource for scientists and researchers, providing the necessary quantitative data and detailed experimental protocols to advance the discovery and development of novel quinoline-based therapeutics. The logical frameworks presented through the signaling pathway and workflow diagrams aim to facilitate a deeper understanding of their therapeutic applications and guide future research endeavors.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. malariaworld.org [malariaworld.org]

- 9. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. abscience.com.tw [abscience.com.tw]

- 17. promega.com [promega.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

An In-depth Technical Guide to the Mechanisms of Action of Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activities of bromoquinoline compounds. Bromoquinolines, a class of halogenated heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities[1][2][3]. The incorporation of bromine atoms into the quinoline (B57606) scaffold significantly influences the molecule's electronic properties and steric hindrance, often enhancing its biological efficacy and target specificity[4]. This document details the primary mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Anticancer Mechanisms of Action

Bromoquinolines exert their anticancer effects through a multi-pronged approach, primarily targeting DNA integrity, essential cellular enzymes, and key signaling pathways that govern cell proliferation and survival.

Inhibition of DNA Topoisomerase I

A primary and well-documented mechanism of action for several bromoquinoline derivatives is the inhibition of human DNA topoisomerase I (Topo I)[5]. Topo I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks[5][6]. Bromoquinolines interfere with this process by stabilizing the covalent complex formed between Topo I and DNA. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death[7][8].

Several studies have demonstrated that novel synthesized brominated methoxyquinolines and nitrated bromoquinolines effectively inhibit the Topo I enzyme in DNA relaxation assays[5][7]. This inhibitory action establishes them as potential topoisomerase poisons, a class of drugs widely used in cancer chemotherapy[6].

Induction of Apoptosis and Cell Cycle Arrest

Beyond Topo I inhibition, certain bromoquinolines directly trigger programmed cell death, or apoptosis. The ability of specific bromo- and cyano-substituted 8-hydroxyquinolines to induce apoptosis has been confirmed through DNA laddering assays, a hallmark of late-stage apoptosis[5]. This suggests activation of the intrinsic or extrinsic apoptotic pathways.

Furthermore, some derivatives, such as 9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazoline (BMTQ), have been shown to inhibit the cell cycle[9]. Studies on BMTQ revealed that cells treated with cytotoxic concentrations synthesize proteins without entering mitosis, and the dying cells are arrested in the S-phase, indicating a disruption of the normal cell cycle progression[9]. Brominated plastoquinone (B1678516) analogs have also been observed to cause cell cycle arrest in breast cancer cells[10].

Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer[11][12]. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry for developing kinase inhibitors[11]. Bromoquinolines are actively being investigated as inhibitors of various kinases.

For instance, a synthetic α-bromo-chalcone derivative, which shares structural motifs with quinolines, was found to inhibit the JAK/STAT signaling pathway by targeting both JAK2 and STAT5 phosphorylation[13][14]. Additionally, derivatives of the related 4-aminoquinoline (B48711) scaffold have been developed as potent reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell malignancies and autoimmune diseases[15][16]. This suggests that bromoquinolines may function by blocking critical pro-survival and proliferative signals within cancer cells.